molecular formula C14H21NO4S B2717297 N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1286704-29-7

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2717297
CAS No.: 1286704-29-7
M. Wt: 299.39
InChI Key: SLLRCRJNVLZDEG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopropyl-hydroxypropyl amine substituent and a methoxy-methyl substituted aromatic ring. Sulfonamides are widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-8-12(6-7-13(10)19-3)20(17,18)15-9-14(2,16)11-4-5-11/h6-8,11,15-16H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLRCRJNVLZDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on a propyl chain.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The compound shares structural motifs with other sulfonamides documented in the literature and commercial catalogs. Below is a comparative analysis based on substituent variations and inferred properties:

Key Structural Analogues from Evidence:

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7): Features a chloroacetyl group on the phenyl ring, introducing strong electron-withdrawing effects.

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791147118-37-4): Contains a fluorine atom and cyano group, enhancing polarity and hydrogen-bonding capacity. The ethoxyquinoline core contrasts with the target compound’s simpler benzene ring, suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability) .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide :

  • Integrates a pyrimidine ring and isopropyl group , which could increase steric hindrance compared to the cyclopropyl-hydroxypropyl chain in the target compound. This may reduce membrane permeability but improve target specificity .

Hypothetical Property Comparison Table (Based on Substituent Effects):

Compound Key Substituents Predicted Lipophilicity (LogP)* Potential Bioactivity
Target Compound Cyclopropyl, hydroxypropyl, methoxy Moderate (~2.5–3.0) Anti-inflammatory, enzyme inhibition
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Chloroacetyl, methanesulfonamide High (~3.5–4.0) Antimicrobial, covalent inhibitor
N-Methyl-pyrimidinyl sulfonamide Pyrimidine, isopropyl, fluorine Low (~1.5–2.0) Kinase inhibition, anticancer

*LogP estimates are inferred from substituent contributions (e.g., cyclopropyl increases lipophilicity, hydroxypropyl reduces it).

Research Findings and Limitations

  • However, direct synthesis data for the target sulfonamide are absent in the provided materials.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a sulfonamide derivative, characterized by the presence of a benzenesulfonamide moiety. Its chemical formula is C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S.

Structural Formula

N 2 cyclopropyl 2 hydroxypropyl 4 methoxy 3 methylbenzenesulfonamide\text{N 2 cyclopropyl 2 hydroxypropyl 4 methoxy 3 methylbenzenesulfonamide}

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study evaluating various derivatives showed promising results against multiple human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
HeLa78.72
A-54949.79
MCF-760.70

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. The evaluation was conducted using both in vitro and in vivo models, focusing on its effectiveness against bacterial strains and protozoan parasites.

Case Study: Antileishmanial Activity

A study assessed the leishmanicidal activity of similar sulfonamide derivatives against Leishmania mexicana. Compounds were found to exhibit IC50 values below 1 µM, indicating strong antileishmanial properties.

Table 2: Antileishmanial Activity of Sulfonamide Derivatives

Compound IDIC50 (µM)
Compound A0.15
Compound B0.19
Amphotericin B0.17

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are vital for cell growth and survival.

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